2,6-Piperidinedione, 1-octyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

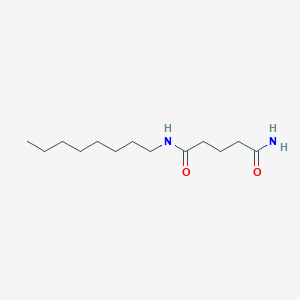

2,6-Piperidinedione, 1-octyl- is a derivative of glutarimide, a compound known for its presence in various pharmaceutical applications. This compound is characterized by a piperidine ring with two keto groups at positions 2 and 6, and an octyl group attached to the nitrogen atom. It is a white solid and is often used in the synthesis of other complex molecules due to its versatile chemical properties .

Vorbereitungsmethoden

The synthesis of 2,6-Piperidinedione, 1-octyl- typically involves the initial formation of the piperidinedione ring, followed by the introduction of the octyl group. One common method involves the condensation of glutaric anhydride with an amine, followed by cyclization to form the piperidinedione ring. The octyl group can then be introduced through alkylation reactions using octyl halides under basic conditions .

Analyse Chemischer Reaktionen

2,6-Piperidinedione, 1-octyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2,6-Piperidinedione derivatives have been studied for their potential therapeutic effects, particularly in treating inflammatory diseases and cancers. Notably, compounds derived from 2,6-piperidinedione have shown promise in binding to cereblon, a protein involved in the regulation of various cellular processes. This binding can influence the treatment of multiple myeloma and other hematological malignancies .

Anticancer Properties

Research indicates that certain derivatives of 2,6-piperidinedione exhibit cytotoxic effects against various cancer cell lines. For example, Mannich bases derived from this compound have demonstrated selective toxicity towards cancer cells while sparing normal cells. In studies involving human colon cancer cells, some derivatives achieved IC50 values below 10 μM, indicating significant anticancer activity .

Treatment of Inflammatory Diseases

Additionally, compounds based on 2,6-piperidinedione have been implicated in reducing levels of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This suggests potential applications in treating conditions associated with high TNF-α levels, such as autoimmune diseases and sepsis .

General Synthesis Approach

The general approach for synthesizing substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines includes:

- Esterification of N-protected glutamine.

- Deprotection of the amino group.

- Coupling with substituted haloalkylbenzoates.

- Cyclization to form the desired piperidine derivative .

This method has been optimized for scalability and cost-effectiveness, making it suitable for pharmaceutical production.

Case Studies

Several case studies highlight the effectiveness of 2,6-piperidinedione derivatives in clinical settings:

Wirkmechanismus

The mechanism of action of 2,6-Piperidinedione, 1-octyl- involves its interaction with specific molecular targets. The compound’s structure allows it to interact with proteins and enzymes, potentially inhibiting their activity. For example, it can inhibit protein synthesis by interacting with ribosomal subunits, similar to other glutarimide derivatives .

Vergleich Mit ähnlichen Verbindungen

2,6-Piperidinedione, 1-octyl- can be compared with other similar compounds such as:

Glutarimide: The parent compound, known for its use in pharmaceuticals like lenalidomide and cycloheximide.

2,6-Diketopiperidine: Another derivative with similar structural features but different functional groups.

Cycloheximide: A potent inhibitor of protein synthesis, used in biological research. The uniqueness of 2,6-Piperidinedione, 1-octyl- lies in its specific octyl substitution, which imparts distinct chemical and biological properties.

Eigenschaften

IUPAC Name |

N'-octylpentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-2-3-4-5-6-7-11-15-13(17)10-8-9-12(14)16/h2-11H2,1H3,(H2,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSSBMSSPYZGBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)CCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001460 |

Source

|

| Record name | N~1~-Octylpentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80751-38-8 |

Source

|

| Record name | N-(N-Octyl)glutarimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080751388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~-Octylpentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.